molecular formula C11H16N4O3 B13925840 tert-Butyl 2-formyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate

tert-Butyl 2-formyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B13925840
M. Wt: 252.27 g/mol
InChI Key: JUCTYKQQWVECCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethylethyl 2-formyl-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyrazine ring, makes it an interesting subject for research and development in various scientific fields.

Chemical Reactions Analysis

1,1-Dimethylethyl 2-formyl-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Properties

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

tert-butyl 2-formyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C11H16N4O3/c1-11(2,3)18-10(17)14-4-5-15-9(6-14)12-8(7-16)13-15/h7H,4-6H2,1-3H3

InChI Key

JUCTYKQQWVECCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC(=N2)C=O)C1

Origin of Product

United States

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